Farudodstat
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2,6-difluoro-4-(3-methoxyphenyl)anilino]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O3/c1-26-13-5-2-4-11(8-13)12-9-15(20)17(16(21)10-12)23-18-14(19(24)25)6-3-7-22-18/h2-10H,1H3,(H,22,23)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPATGZMNFWVOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C(=C2)F)NC3=C(C=CC=N3)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1035688-66-4 | |
| Record name | Aslan-003 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1035688664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Farudodstat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16049 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1035688-66-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FARUDODSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I58WE41H6X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Farudodstat: A Deep Dive into the Inhibition of Dihydroorotate Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farudodstat (formerly ASLAN003) is a potent, orally active small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] By targeting this key metabolic enzyme, this compound disrupts the synthesis of nucleotides required for DNA and RNA production, thereby impeding the proliferation of rapidly dividing cells. This mechanism of action has positioned this compound as a promising therapeutic candidate in oncology, particularly for acute myeloid leukemia (AML), and in the treatment of autoimmune disorders like alopecia areata. This technical guide provides a comprehensive overview of the this compound DHODH inhibition pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the core mechanisms and experimental workflows.
Core Mechanism: DHODH Inhibition
DHODH is a mitochondrial enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[2][3] This pathway is essential for the production of uridine and cytidine, which are vital for DNA and RNA synthesis.[3] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines and are therefore particularly vulnerable to the inhibition of this pathway.[3]
This compound potently and selectively inhibits human DHODH, leading to the depletion of the pyrimidine pool. This targeted inhibition has several downstream consequences, including the impairment of protein synthesis and the induction of cell differentiation and apoptosis, mediated in part through the activation of the AP-1 transcription factor.
Quantitative Data
The following tables summarize the key quantitative data for this compound and comparative DHODH inhibitors.
Table 1: In Vitro Potency of DHODH Inhibitors
| Compound | Target | IC50 (nM) | Assay Conditions | Reference |
| This compound | Human DHODH | 35 | Cell-free enzymatic assay | |
| Leflunomide | Human DHODH | 98,000 | Recombinant human enzyme | |
| Teriflunomide (A77 1726) | Human DHODH | 1,100 | Recombinant human enzyme | |
| Brequinar | Human DHODH | 10 | Recombinant human enzyme |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Table 2: Anti-proliferative Activity of this compound in AML Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Conditions | Reference |
| THP-1 | Acute Monocytic Leukemia | 152 | 48-hour incubation, CTG assay | |
| MOLM-14 | Acute Myeloid Leukemia | 582 | 48-hour incubation, CTG assay | |
| KG-1 | Acute Myeloid Leukemia | 382 | 48-hour incubation, CTG assay |
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action: From DHODH Inhibition to Cellular Effects
The inhibition of DHODH by this compound initiates a cascade of cellular events culminating in anti-proliferative and pro-apoptotic effects. The depletion of pyrimidines is a key trigger, leading to metabolic stress and the activation of downstream signaling pathways. A significant consequence is the activation of the AP-1 (Activator Protein-1) transcription factor, which plays a crucial role in differentiation and apoptosis.
Caption: this compound inhibits DHODH, blocking pyrimidine synthesis and leading to cell cycle arrest and apoptosis.
Experimental Workflow for Characterizing DHODH Inhibitors
The discovery and characterization of DHODH inhibitors like this compound typically follow a multi-step workflow, beginning with initial screening and culminating in preclinical and clinical evaluation.
Caption: A typical workflow for the discovery and development of a DHODH inhibitor.
Detailed Experimental Protocols
DHODH Enzyme Inhibition Assay (DCIP Assay)
This assay measures the enzymatic activity of DHODH by monitoring the reduction of the chromophore 2,6-dichloroindophenol (DCIP).
-
Principle: DHODH catalyzes the transfer of electrons from dihydroorotate to an electron acceptor. In this in vitro assay, DCIP acts as an artificial electron acceptor. The reduction of DCIP leads to a decrease in absorbance at 600-650 nm, which is proportional to DHODH activity.
-
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (substrate)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (optional, as an electron shuttle)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
Test compound (this compound)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the recombinant human DHODH enzyme to all wells except the no-enzyme control.
-
Add DCIP (and Coenzyme Q10, if used) to all wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a solution of dihydroorotate to all wells.
-
Immediately begin monitoring the decrease in absorbance at 620 nm at regular intervals for a set period (e.g., 10-15 minutes).
-
Calculate the initial reaction rates (V0) from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability/Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Principle: The CellTiter-Glo® reagent contains a thermostable luciferase that generates a luminescent signal in the presence of ATP. The amount of luminescence is directly proportional to the number of viable cells.
-
Materials:
-
AML cell lines (e.g., MOLM-14, THP-1, KG-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
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This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
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Opaque-walled 96-well plates suitable for luminescence measurements
-
Luminometer
-
-
Procedure:
-
Seed the AML cells in the opaque-walled 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plates for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the data as described for the enzyme inhibition assay.
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Protein Synthesis Assay (O-propargyl-puromycin (OP-Puro) Incorporation Assay)
This assay measures the rate of global protein synthesis in cells.
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Principle: OP-Puro is an analog of puromycin that incorporates into newly synthesized polypeptide chains. The alkyne group on OP-Puro allows for its detection via a click chemistry reaction with a fluorescent azide, enabling quantification by flow cytometry. A decrease in OP-Puro incorporation indicates an inhibition of protein synthesis.
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Materials:
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AML cell lines (e.g., MOLM-14, KG-1)
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This compound
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O-propargyl-puromycin (OP-Puro)
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Click-iT® Cell Reaction Buffer Kit (or similar)
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Fluorescent azide (e.g., Alexa Fluor 488 azide)
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Fixation and permeabilization buffers
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Flow cytometer
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-
Procedure:
-
Culture AML cells and treat with this compound at the desired concentrations for a specified time (e.g., 1 hour). Include a vehicle control.
-
Add OP-Puro to the cell culture medium to a final concentration of 20 µM and incubate for 1 hour at 37°C.
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Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
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Fix and permeabilize the cells according to the manufacturer's protocol for the click chemistry kit.
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Perform the click reaction by incubating the cells with the fluorescent azide in the reaction buffer.
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Wash the cells to remove excess reagents.
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Resuspend the cells in an appropriate buffer for flow cytometry.
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Analyze the fluorescence intensity of the cells using a flow cytometer. The mean fluorescence intensity (MFI) is proportional to the rate of protein synthesis.
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Compare the MFI of this compound-treated cells to the vehicle control to determine the extent of protein synthesis inhibition.
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Conclusion
This compound is a potent inhibitor of DHODH with demonstrated anti-proliferative and pro-apoptotic activity in preclinical models of AML. Its mechanism of action, centered on the disruption of pyrimidine biosynthesis, offers a targeted approach for the treatment of diseases characterized by rapid cell proliferation. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other DHODH inhibitors, facilitating further research into their therapeutic potential. As clinical development progresses, a deeper understanding of the this compound DHODH inhibition pathway will be crucial for optimizing its application in various disease contexts.
References
- 1. Accelerating drug discovery targeting dihydroorotate dehydrogenase using machine learning and generative AI approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for Farudodstat in Acute Myeloid Leukemia (AML) In Vitro Studies
Introduction
Farudodstat (also known as ASLAN003) is a potent, orally active small molecule inhibitor of dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a critical mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine synthesis pathway, the oxidation of dihydroorotate to orotate.[3] Acute Myeloid Leukemia (AML) is characterized by the rapid proliferation of myeloid blasts, which have a high demand for nucleotides to support DNA and RNA synthesis.[3] this compound leverages this metabolic vulnerability by inhibiting DHODH, leading to pyrimidine starvation. This, in turn, impairs protein synthesis, activates AP-1 transcription factors, and ultimately induces cell cycle arrest, differentiation, and apoptosis in AML cells.[1]
These application notes provide detailed protocols for key in vitro assays to evaluate the anti-leukemic effects of this compound on AML cell lines, designed for researchers, scientists, and drug development professionals.
Mechanism of Action: DHODH Inhibition
The primary mechanism of this compound is the highly potent inhibition of human DHODH, with an IC50 of 35 nM in cell-free assays. This targeted inhibition depletes the intracellular pyrimidine pool, which is essential for DNA and RNA synthesis. Rapidly dividing cells, like AML blasts, are particularly reliant on the de novo pyrimidine synthesis pathway, making them highly susceptible to DHODH inhibition. The downstream consequences include the induction of transcriptional programs for differentiation and apoptosis, making this compound a promising therapeutic agent for AML.
Caption: this compound inhibits DHODH, leading to pyrimidine depletion and anti-leukemic effects.
Data Presentation
Table 1: In Vitro Potency of this compound in AML Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound after 48 hours of treatment.
| Cell Line | IC50 (nM) |
| THP-1 | 152 |
| KG-1 | 382 |
| MOLM-14 | 582 |
Table 2: Recommended Conditions for In Vitro Assays
This table provides suggested concentration ranges and incubation times for various assays based on published data. Optimization may be required depending on the AML cell line and specific experimental goals.
| Assay | This compound Concentration Range | Incubation Time | Key Readouts |
| Cell Viability | 0.01 - 100 µM | 48 - 96 hours | IC50, Cell Proliferation Rate |
| Apoptosis | 0.5 - 2 µM | 24 - 48 hours | Annexin V+/PI+ cells, Cleaved Caspases |
| Cell Cycle | 0.5 - 5 µM | 24 - 48 hours | % Cells in G0/G1, S, G2/M phases |
| Protein Synthesis | 1 - 2 µM | 1 - 2 hours | O-propargyl-puromycin (OPP) incorporation |
| Differentiation | 2 - 4 µM | 96 hours | CD14 expression |
Experimental Protocols
General Cell Culture and Compound Preparation
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Cell Lines: Use relevant human AML cell lines such as MOLM-14, KG-1, THP-1, or MV4;11.
-
Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a concentrated stock solution of this compound (e.g., 10-50 mM) in dimethyl sulfoxide (DMSO). Further dilute the stock in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
Protocol 1: Cell Viability Assay (MTS/MTT Assay)
This protocol determines the effect of this compound on the metabolic activity and proliferation of AML cells.
Caption: Workflow for assessing cell viability using an MTS or MTT assay.
Methodology:
-
Seed AML cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (DMSO) at the same concentration as the highest drug treatment.
-
Incubate the plate for the desired time period (e.g., 48 or 96 hours).
-
Add 20 µL of MTS reagent (or 10 µL of MTT solution) to each well.
-
Incubate for 1-4 hours at 37°C. If using MTT, add 100 µL of a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage relative to the DMSO-treated control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Caption: Workflow for quantifying apoptosis via Annexin V/PI flow cytometry.
Methodology:
-
Treat AML cells with the desired concentrations of this compound (e.g., 0.5, 1, 2 µM) for 24-48 hours.
-
Harvest the cells and wash them once with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Annexin V-positive/PI-negative cells are early apoptotic, while double-positive cells are late apoptotic or necrotic.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the effect of this compound on cell cycle progression.
Caption: Workflow for analyzing cell cycle distribution using PI staining.
Methodology:
-
Treat AML cells with this compound for 24 hours.
-
Harvest cells, wash with PBS, and fix them by adding the pellet dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C overnight (a minimum of 2 hours is required).
-
Centrifuge the cells to remove the ethanol and wash once with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Protein Synthesis Assay (OPP Staining)
This protocol directly measures the impact of this compound on global protein synthesis.
Caption: Workflow for measuring protein synthesis inhibition using OPP staining.
Methodology:
-
This assay is best performed using a commercial kit, such as the O-propargyl-puromycin (OPP) Alexa Fluor® 488 Protein Synthesis Assay Kit.
-
Treat AML cells (e.g., MOLM-14, KG-1) with this compound (1 µM or 2 µM) for 1 hour.
-
Add OPP reagent (e.g., 20 µM final concentration) to the cell culture and incubate for an additional 1 hour.
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Wash the cells in ice-cold PBS.
-
Fix and permeabilize the cells according to the manufacturer's protocol.
-
Perform the Click-iT reaction to conjugate the incorporated OPP with a fluorescent azide (e.g., Alexa Fluor® 488).
-
Wash the cells and analyze the fluorescence intensity using a flow cytometer to quantify the rate of protein synthesis.
References
Safety Operating Guide
Essential Guide to the Safe Handling and Disposal of Farudodstat
This document provides comprehensive procedural guidance for the proper disposal of Farudodstat, an investigational and potent inhibitor of dihydroorotate dehydrogenase (DHODH). Due to its cytotoxic potential, all materials contaminated with this compound must be treated as hazardous waste. The following step-by-step procedures are grounded in established safety protocols for handling hazardous pharmaceutical agents to ensure the safety of laboratory personnel and environmental integrity.
I. Immediate Safety and Handling Protocols
All personnel involved in the handling and disposal of this compound must receive training on the appropriate management of hazardous drugs. It is imperative to have standard operating procedures that cover the entire lifecycle of the drug, from its receipt to its final disposal.
Personal Protective Equipment (PPE):
-
Gloves: Double gloving is mandatory for all handling and disposal procedures.
-
Gown: A solid-front protective gown is required and should be changed every two to three hours or immediately upon contamination.
-
Eye Protection: Safety glasses or goggles must be worn at all times.
-
Respiratory Protection: When handling the powdered form of the drug outside a containment device, a NIOSH-approved respirator is necessary.
Engineering Controls:
To minimize exposure, all handling of this compound, particularly in its powdered form, should occur within a chemical fume hood, biological safety cabinet (BSC), or a glove box.
II. Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must adhere to all relevant federal, state, and local regulations for hazardous waste.
-
Waste Segregation: At the point of generation, segregate all this compound waste. This includes:
-
Unused or expired this compound.
-
Contaminated lab supplies (e.g., pipette tips, vials, and culture plates).
-
Contaminated PPE (e.g., gloves, gowns, and shoe covers).
-
Materials used for spill cleanup.
-
-
Containerization:
-
Solid Waste: Place all visibly contaminated disposable items, such as gloves and absorbent pads, into a designated, sealable plastic bag within the containment area (e.g., fume hood). This bag must then be placed into a properly labeled, leak-proof, and puncture-resistant hazardous waste container. These containers are often color-coded (e.g., yellow for chemotherapy waste) to differentiate them from other waste streams.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
-
Labeling: All hazardous waste containers must be clearly marked with:
-
The words "Hazardous Waste".
-
The chemical name: "this compound".
-
Associated hazards (e.g., "Cytotoxic").
-
The date when accumulation began.
-
-
Storage: Store hazardous waste containers in a designated, secure area with secondary containment. This area should be away from general laboratory traffic and clearly identified as a hazardous waste accumulation site.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. The most suitable method for the destruction of this compound is high-temperature incineration by an approved environmental management vendor[1][2]. A certificate of destruction should be obtained and kept on record[1].
III. Spill Management
In the event of a spill, immediate and appropriate cleanup is critical to prevent exposure and contamination.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Before starting the cleanup, put on the appropriate PPE as described above.
-
Contain and Clean: Use a spill kit to contain and absorb the spill. Clean the area with an appropriate decontamination solution.
-
Dispose of Cleanup Materials: All materials used for the cleanup must be disposed of as hazardous waste.
-
Report the Incident: Report the spill to your supervisor and your institution's EHS office in accordance with your internal policies.
IV. Quantitative Data and Experimental Protocols
While specific quantitative disposal limits for this compound are not publicly available, the following tables summarize key handling and experimental information.
Table 1: Handling and Storage of this compound
| Parameter | Guideline |
| Storage Temperature | Store at -20°C for long-term storage. |
| Solution Stability | Solutions in DMSO can be stored at -80°C for several months. |
| PPE Requirement | Double gloves, protective gown, eye protection, and respirator (for powder). |
| Handling Environment | Chemical fume hood, biological safety cabinet, or glove box. |
Table 2: In Vitro Experimental Parameters for this compound
| Cell Lines | Concentration Range | Incubation Time | Assay |
| THP-1, MOLM-14, KG-1 | 0.01-100 μM | 48 hours | Cell Proliferation Assay[3] |
| MOLM-14, KG-1 | 1 μM or 2 μM | 1 hour (pre-treatment) | Protein Synthesis Assay (OPP)[4] |
| Primary AML and MDS Samples | 2 μM, 4 μM | 96 hours | Viability and Differentiation Assay |
Experimental Protocol: Protein Synthesis Assay
This protocol is based on the Click-iT assay using O-propargyl-puromycin (OPP) to measure protein synthesis.
-
Cell Culture: Culture MOLM-14 and KG-1 cells under standard conditions.
-
Treatment: Expose the cells to this compound at concentrations of 1 μM or 2 μM for 1 hour. A DMSO control should be used.
-
OPP Labeling: Add OPP at a concentration of 20 mM to the cell cultures and incubate for 1 hour.
-
Cell Processing: Wash the cells in ice-cold phosphate-buffered saline (PBS).
-
Fixation and Permeabilization: Fix and permeabilize the cells according to the assay kit manufacturer's instructions.
-
FACS Analysis: Analyze the cells using a flow cytometer to measure the incorporation of OPP, which reflects the rate of protein synthesis.
V. Mechanism of Action and Signaling Pathway
This compound is a potent and orally active inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the de novo synthesis of pyrimidines required for DNA replication. By inhibiting DHODH, this compound suppresses the proliferation of immune cells and the secretion of interferon-gamma (IFNγ). In acute myeloid leukemia (AML) cells, this inhibition of protein synthesis leads to the activation of AP-1 transcription factors, which in turn induces differentiation and apoptosis.
Caption: Mechanism of action of this compound.
VI. Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound waste.
Caption: this compound disposal workflow.
References
Personal protective equipment for handling Farudodstat
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Farudodstat. The following procedures are based on best practices for handling potent, hazardous compounds in a laboratory setting.
This compound is a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH) and is considered a hazardous drug.[1][2][3] As with any potent chemical, understanding and implementing proper safety protocols is paramount to ensure personnel safety and prevent contamination.
Personal Protective Equipment (PPE)
The appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound to minimize exposure. The selection of PPE is dependent on the specific task being performed.
| Activity | Required Personal Protective Equipment |
| Receiving and Unpacking | Chemotherapy gloves. If the integrity of the packaging is compromised, an elastomeric half-mask with a multi-gas cartridge and P100 filter is recommended.[4] |
| Compounding and Preparation | Chemotherapy gloves (double gloving recommended), disposable gown (long-sleeved, impermeable, back-closing), eye and face protection (safety goggles and face shield), and respiratory protection (e.g., N95 respirator).[5] |
| Administration (in vitro/in vivo) | Two pairs of chemotherapy gloves, a disposable gown, and eye protection. |
| Spill Cleanup | Chemotherapy gloves (double gloving), disposable gown, respiratory protection, and eye protection. A spill kit should be readily available. |
| Waste Disposal | Chemotherapy gloves and a disposable gown. |
Operational Workflow for Handling and Disposal
Proper handling and disposal of this compound are critical to ensure the safety of laboratory personnel and the environment. The following workflow outlines the key steps from receipt to disposal.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
